REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH:16]=[N:15][C:14]2[C:9]1=[N:10][CH:11]=[N:12][C:13]=2N)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N(OC(C)(C)C)=O>C1COCC1.C(Cl)(Cl)Cl>[CH2:1]([N:8]1[CH:16]=[N:15][C:14]2[C:9]1=[N:10][CH:11]=[N:12][CH:13]=2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
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22 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1C2=NC=NC(=C2N=C1)N
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
9.34 g
|
Type
|
reactant
|
Smiles
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N(=O)OC(C)(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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62.5 (± 2.5) °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
THF and the excess reagent were distilled off
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Type
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CUSTOM
|
Details
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the residue obtained
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Type
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WASH
|
Details
|
washed with brine solution (2×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The chloroform layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled off
|
Type
|
CUSTOM
|
Details
|
to give a reddish oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
for elution
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C2=NC=NC=C2N=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |